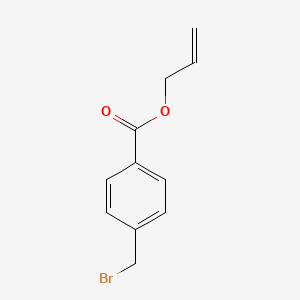

Prop-2-en-1-yl 4-(bromomethyl)benzoate

説明

Prop-2-en-1-yl 4-(bromomethyl)benzoate is a brominated aromatic ester characterized by a propenyl ester group and a bromomethyl substituent on the benzene ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and advanced materials.

特性

CAS番号 |

155030-52-7 |

|---|---|

分子式 |

C11H11BrO2 |

分子量 |

255.11 g/mol |

IUPAC名 |

prop-2-enyl 4-(bromomethyl)benzoate |

InChI |

InChI=1S/C11H11BrO2/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6H,1,7-8H2 |

InChIキー |

ZZTZFWQBSIBRSW-UHFFFAOYSA-N |

正規SMILES |

C=CCOC(=O)C1=CC=C(C=C1)CBr |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The bromomethyl-substituted benzoate family shares core structural motifs but differs in substituents, leading to distinct physicochemical and reactive properties. Below is a comparative analysis with three analogs:

Methyl 4-formyl benzoate

- Structure : Contains a formyl group (-CHO) instead of bromomethyl.

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), whereas the bromomethyl group in Prop-2-en-1-yl 4-(bromomethyl)benzoate favors SN2 substitutions.

- Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst .

4-(Prop-2-en-1-yl)phenyl acetate (Chavicyl acetate)

- Structure : Features an acetate ester and propenyl group but lacks bromine.

- Physicochemical Properties :

- Applications : Used in fragrances due to its spicy odor, contrasting with the brominated compound’s utility in synthetic chemistry.

Prop-2-en-1-yl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate

- Structure : Substituted with a diphenylimidazole group instead of bromomethyl.

- Crystallography : Characterized via SHELX software, revealing planar aromatic systems and anisotropic displacement parameters .

- Reactivity : The imidazole moiety enables coordination chemistry, while the bromomethyl analog is more suited for alkylation reactions.

Data Table: Key Properties of Selected Compounds

| Compound | Molecular Formula | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| Prop-2-en-1-yl 4-(bromomethyl)benzoate | C₁₁H₁₁BrO₂ | Bromomethyl, propenyl ester | SN2 substitutions, polymerization | Pharmaceutical intermediates |

| Methyl 4-formyl benzoate | C₉H₈O₃ | Formyl, methyl ester | Nucleophilic additions | Aldehyde precursor |

| 4-(Prop-2-en-1-yl)phenyl acetate | C₁₁H₁₂O₂ | Acetate, propenyl | Fragrance formulation | Cosmetic industry |

| Prop-2-en-1-yl 4-(imidazolyl)benzoate | C₂₀H₁₇N₂O₂ | Imidazole, propenyl ester | Metal coordination, heterocyclic chemistry | Catalysis, materials science |

Research Findings and Functional Insights

- Electrophilicity: The bromomethyl group in Prop-2-en-1-yl 4-(bromomethyl)benzoate enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic displacements (e.g., with amines or thiols) .

- Thermal Stability: Brominated esters generally exhibit lower thermal stability than their non-halogenated counterparts due to C-Br bond lability.

- Crystallographic Analysis : Structural studies of related compounds (e.g., imidazole derivatives) employ SHELX and WinGX/ORTEP software for refinement and visualization, underscoring the importance of computational tools in characterizing such molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。